molecular formula C13H10ClNO4S B11642771 (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione

(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione

Cat. No.: B11642771
M. Wt: 311.74 g/mol
InChI Key: BUEOAHBOOSXTKH-WCIBSUBMSA-N
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Description

(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione: is a synthetic organic compound that belongs to the class of thiazolidinediones. This compound is characterized by its unique structure, which includes a thiazolidine ring, a benzodioxole moiety, and a chloro substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 3-ethyl-1,3-thiazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring, converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents.

Medicine: The compound’s structure suggests potential anti-inflammatory and anti-diabetic properties, making it a candidate for drug development in these areas.

Industry: In the industrial sector, the compound may be utilized in the synthesis of specialty chemicals and advanced materials, contributing to innovations in various technological fields.

Mechanism of Action

The mechanism of action of (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzodioxole moiety may engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to alterations in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

    Rosiglitazone: Another thiazolidinedione with anti-diabetic properties.

    Pioglitazone: A thiazolidinedione used in the treatment of type 2 diabetes.

    Troglitazone: A thiazolidinedione that was previously used as an anti-diabetic agent but withdrawn due to safety concerns.

Comparison: While (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione shares structural similarities with other thiazolidinediones, its unique benzodioxole moiety and chloro substituent confer distinct chemical and biological properties. These differences may result in varied pharmacokinetic and pharmacodynamic profiles, potentially offering advantages in specific therapeutic applications.

Properties

Molecular Formula

C13H10ClNO4S

Molecular Weight

311.74 g/mol

IUPAC Name

(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C13H10ClNO4S/c1-2-15-12(16)11(20-13(15)17)4-7-3-9-10(5-8(7)14)19-6-18-9/h3-5H,2,6H2,1H3/b11-4-

InChI Key

BUEOAHBOOSXTKH-WCIBSUBMSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC3=C(C=C2Cl)OCO3)/SC1=O

Canonical SMILES

CCN1C(=O)C(=CC2=CC3=C(C=C2Cl)OCO3)SC1=O

Origin of Product

United States

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